molecular formula C16H25ClN2O B11951244 Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)- CAS No. 86781-58-0

Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)-

Cat. No.: B11951244
CAS No.: 86781-58-0
M. Wt: 296.83 g/mol
InChI Key: XIAPXMNZZWNYJS-UHFFFAOYSA-N
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Description

Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- is a chemical compound known for its unique structure and properties It is a derivative of urea, where the hydrogen atoms are replaced by butyl and chloromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- typically involves the reaction of 5-chloro-2-methylaniline with dibutylcarbamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloromethylphenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted urea compounds with different functional groups.

Scientific Research Applications

Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N,N-dibutyl-N’-(4-chloro-2-methylphenyl)
  • Urea, N,N-dibutyl-N’-(2-methylphenyl)

Uniqueness

Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring

Properties

CAS No.

86781-58-0

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

1,1-dibutyl-3-(5-chloro-2-methylphenyl)urea

InChI

InChI=1S/C16H25ClN2O/c1-4-6-10-19(11-7-5-2)16(20)18-15-12-14(17)9-8-13(15)3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,20)

InChI Key

XIAPXMNZZWNYJS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=C(C=CC(=C1)Cl)C

Origin of Product

United States

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